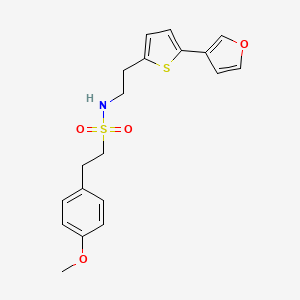

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a sulfonamide derivative characterized by a hybrid heterocyclic system comprising furan-3-yl and thiophen-2-yl moieties. The molecule features a 4-methoxyphenyl group attached to an ethanesulfonamide backbone, which is further linked to a thiophen-2-yl-ethyl chain substituted with a furan-3-yl group.

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S2/c1-23-17-4-2-15(3-5-17)10-13-26(21,22)20-11-8-18-6-7-19(25-18)16-9-12-24-14-16/h2-7,9,12,14,20H,8,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHBPSGKNXKRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multi-step organic reactions. A common approach might include:

Formation of the furan-thiophene moiety: This can be achieved through a cross-coupling reaction, such as a Suzuki or Stille coupling, between a furan derivative and a thiophene derivative.

Introduction of the ethyl linker: This step might involve a nucleophilic substitution reaction where an ethyl halide reacts with the furan-thiophene intermediate.

Attachment of the methoxyphenyl group: This can be done through another coupling reaction or a nucleophilic aromatic substitution.

Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various types of chemical reactions:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions vary depending on the desired substitution but may include the use of strong acids or bases, and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Comparisons

Substituent Effects on Pharmacological Properties

- Bromothiophene derivatives () exhibit antibacterial activity due to halogen-mediated hydrophobic interactions, whereas the target’s furan substitution may alter electronic properties, possibly reducing halogen-bonding efficacy but improving metabolic stability .

Sulfonamide Linkers :

- The ethanesulfonamide backbone in the target compound provides flexibility, enabling optimal spatial alignment for target binding. This contrasts with rigid ethenesulfonamide derivatives (), which may restrict conformational adaptability .

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

-

Formation of Furan and Thiophene Rings :

- The furan ring can be synthesized via the Paal-Knorr synthesis.

- The thiophene ring is typically formed through the Gewald reaction.

-

Linking the Rings :

- An ethyl chain is introduced to link the furan and thiophene moieties through substitution reactions.

-

Final Modification :

- The sulfonamide group is added to complete the structure, enhancing its solubility and bioactivity.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may possess significant antimicrobial effects against various pathogens.

- Anticancer Activity : Research indicates potential efficacy in inhibiting cancer cell proliferation, particularly in human tumor cell lines such as HEPG2 and MCF7 .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

This compound interacts with multiple molecular targets:

- Enzyme Interaction : It can bind to specific enzymes, altering their activity and influencing metabolic pathways.

- Signaling Pathways : The compound may interfere with signaling pathways related to inflammation and cell proliferation, contributing to its observed biological effects.

Anticancer Activity

A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines. For example, derivatives of furan showed significant activity against HEPG2 cells with IC50 values as low as 0.002 µM . This suggests that compounds with similar structural features to this compound could also exhibit potent anticancer properties.

Antimicrobial Studies

Research into related thiophene derivatives has demonstrated their effectiveness against bacterial strains, indicating a promising avenue for exploring this compound's antimicrobial potential .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Cell Line/Pathogen | IC50 (µM) |

|---|---|---|---|

| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)- | Anticancer | HEPG2 | 0.002 |

| N-(3-furan-2-yl)-1-phenyloxazolidinone | Antimicrobial | E. coli | 0.05 |

| 5-substituted thiophene derivatives | Anticancer | MCF7 | 0.005 |

| N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)- | Potential Anticancer | Various | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.